![molecular formula C18H23N5O3S B4500493 4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4500493.png)
4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
Übersicht
Beschreibung
4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15216079 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Radiopharmaceutical for Cancer Imaging
The development of 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) as a novel radiopharmaceutical has shown promise in measuring pyruvate kinase M2 levels via positron emission tomography (PET). Pyruvate kinase M2 plays a crucial role in the glycolysis process, which is a key aspect of tumor metabolism. This compound has been evaluated for its potential in imaging glioblastoma (GBM) cells, demonstrating significant specificity and potential for non-invasive cancer detection and monitoring (Patel et al., 2019).
Anxiolytic-Like Effects of Arylpiperazine Derivatives
Research into arylpiperazine derivatives containing isonicotinic and picolinic nuclei has unveiled their potential anxiolytic-like effects. Through behavioral and biochemical studies, these compounds were found to influence the GABAergic and 5-HT systems, suggesting a novel approach to anxiety disorder treatment. Their interaction with 5-HT1A receptors and potential to influence central redox balance highlight a multifaceted mechanism of action, presenting a promising avenue for therapeutic development (Kędzierska et al., 2019).
PET Imaging for Epilepsy Evaluation
In the context of epilepsy, 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging has been utilized to improve the presurgical evaluation of patients with drug-resistant temporal lobe epilepsy. The technique, which involves voxel-based analysis of asymmetry index maps, has shown increased sensitivity and specificity in localizing the epileptogenic zone, underscoring the value of such compounds in enhancing diagnostic accuracy for epilepsy management (Didelot et al., 2010).
Human Biodistribution and Dosimetry
Further studies on [18F]DASA-23 have provided insights into its safety, biodistribution, and radiation dosimetry in healthy volunteers. These findings are crucial for assessing the feasibility and safety of using such radiopharmaceuticals in a clinical setting, especially for visualizing intracranial malignancies. The compound's ability to cross the blood-brain barrier and its clearance patterns are particularly relevant for its application in brain tumor imaging (Beinat et al., 2020).
Eigenschaften
IUPAC Name |
4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-27(25,16-4-2-1-3-5-16)23-8-6-21(7-9-23)17-14-18(20-15-19-17)22-10-12-26-13-11-22/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXVUXHADDQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4500411.png)
![N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4500413.png)
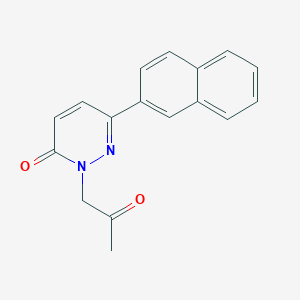
![5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4500433.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4500434.png)
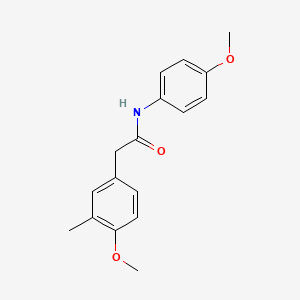
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4500443.png)

![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4500461.png)
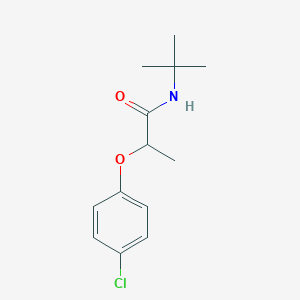
![(2S)-N-[4-methoxy-3-(pentanoylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4500479.png)
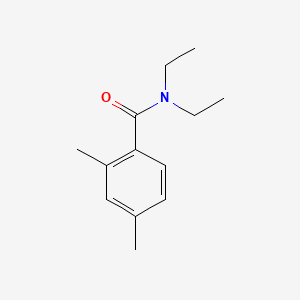
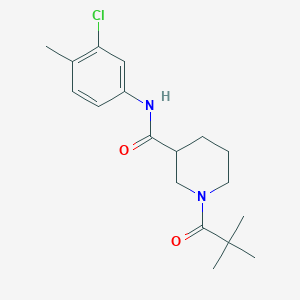
![2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4500511.png)
